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An In-depth Technical Guide to the Thermochemical Data of C8H18 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Ethyl-2-methylpentane

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This technical guide provides a comprehensive overview of the thermochemical data for the 18 structural isomers of octane (C8H18). It is intended for researchers, scientists, and professionals in drug development and related fields who require accurate and detailed information on the thermodynamic properties of these compounds. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and includes visualizations of molecular relationships and experimental workflows.

Introduction to C8H18 Isomers

Octane, with the chemical formula C8H18, exists as 18 structural isomers. These isomers share the same molecular weight but differ in their carbon skeleton, leading to variations in their physical and chemical properties, including their thermochemical data. These differences arise from the degree of branching in the carbon chain, which affects intermolecular forces and molecular stability. The 18 structural isomers of C8H18 are n-octane, 2-methylheptane, 3-methylheptane, 4-methylheptane, 3-ethylhexane, 2,2-dimethylhexane, 2,3-dimethylhexane, 2,4-dimethylhexane, 2,5-dimethylhexane, 3,3-dimethylhexane, 3,4-dimethylhexane, 3-ethyl-2-methylpentane, 3-ethyl-3-methylpentane, 2,2,3-trimethylpentane, 2,2,4-trimethylpentane (isooctane), 2,3,3-trimethylpentane, 2,3,4-trimethylpentane, and 2,2,3,3-tetramethylbutane.[1]

Thermochemical Data of C8H18 Isomers

The thermochemical properties of the C8H18 isomers are crucial for understanding their relative stabilities and energetic behavior in chemical reactions. The key thermochemical



parameters—standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp)—are presented below.

Standard Enthalpy of Formation

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. The heats of isomerization for all 18 octane isomers have been determined by measuring the heats of combustion.[2] By combining these heats of isomerization with a known value for the standard enthalpy of formation of n-octane, the enthalpies of formation for all isomers can be calculated.

The following table summarizes the standard enthalpy of formation for the 18 C8H18 isomers in the gaseous state at 298.15 K.



Isomer	Standard Enthalpy of Formation (ΔfH°) (kJ/mol)	
n-Octane	-208.45	
2-Methylheptane	-212.7	
3-Methylheptane	-210.9	
4-Methylheptane	-211.5	
3-Ethylhexane	-212.0	
2,2-Dimethylhexane	-224.2	
2,3-Dimethylhexane	-216.5	
2,4-Dimethylhexane	-218.8	
2,5-Dimethylhexane	-221.1	
3,3-Dimethylhexane	-219.1	
3,4-Dimethylhexane	-214.9	
3-Ethyl-2-methylpentane	-218.0	
3-Ethyl-3-methylpentane	-220.5	
2,2,3-Trimethylpentane	-225.9	
2,2,4-Trimethylpentane	-224.1	
2,3,3-Trimethylpentane	-222.1	
2,3,4-Trimethylpentane	-220.7	
2,2,3,3-Tetramethylbutane	-225.9	

Note: The values are derived from the heats of isomerization reported in the "Heats of isomerization of the 18 octanes" and the standard enthalpy of formation of n-octane from the NIST WebBook.[2][3]

Standard Molar Entropy and Molar Heat Capacity



Standard molar entropy is a measure of the randomness or disorder of a substance, while molar heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius. The following table provides the standard molar entropy and molar heat capacity at constant pressure for n-octane. Comprehensive and directly comparable experimental data for all 18 isomers are not readily available in a single source.

Isomer	Standard Molar Entropy (S°) (J/mol·K)	Molar Heat Capacity (Cp) (J/mol·K)
n-Octane	466.7	187.8

Data for n-octane from the NIST WebBook.[4][5]

Experimental Protocols

The determination of the thermochemical data for C8H18 isomers requires precise and carefully controlled experimental procedures. The primary method for determining the heats of formation is through the measurement of the heats of combustion using bomb calorimetry.

Determination of Heat of Combustion by Bomb Calorimetry

The heats of combustion of the liquid octane isomers are determined using a bomb calorimeter. This technique involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure.

Apparatus:

- A high-pressure stainless steel bomb
- A calorimetric vessel (bucket) containing a known mass of water
- A sensitive thermometer to measure the temperature change of the water
- An ignition system
- A stirrer to ensure uniform water temperature



Procedure:

- Sample Preparation: A precisely weighed sample of the volatile C8H18 isomer is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent its evaporation before ignition.
- Bomb Assembly: The encapsulated sample is placed in a crucible inside the bomb. A fuse wire is connected to the ignition circuit and positioned to ensure ignition of the sample.
- Oxygen Charging: The bomb is sealed and filled with high-purity oxygen to a pressure of about 30 atm.
- Calorimeter Setup: The bomb is submerged in the calorimetric vessel containing a known amount of water. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.
- Ignition and Temperature Measurement: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen in the bomb).

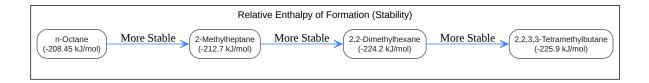
Handling of Volatile Liquids: Due to the high volatility of octane isomers, special precautions are necessary. The use of sealed ampoules is a common technique. An alternative method involves using a platinum crucible with a lid that is sealed with a substance like vaseline. The sealant is ignited first, which then opens the lid to allow the combustion of the volatile sample.

Visualizations

Relative Stabilities of C8H18 Isomers

The following diagram illustrates the relative stabilities of the C8H18 isomers based on their standard enthalpies of formation. More negative values indicate greater stability.





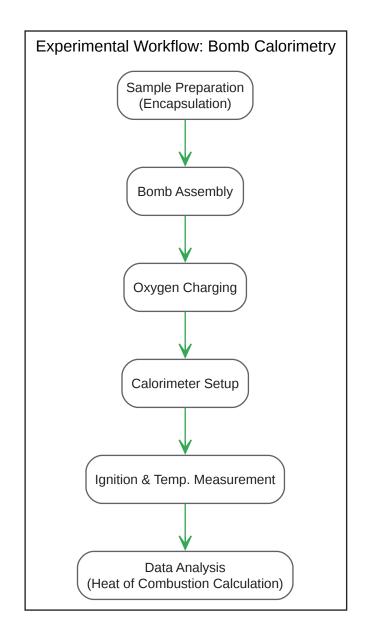
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Caption: Relative stability of selected C8H18 isomers.

Experimental Workflow for Bomb Calorimetry

The diagram below outlines the key steps in the experimental workflow for determining the heat of combustion of a volatile C8H18 isomer using a bomb calorimeter.





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Caption: Workflow for determining the heat of combustion.

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References



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Data of C8H18 Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329564#thermochemical-data-of-c8h18-isomers]

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